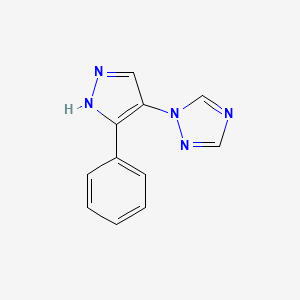

1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c1-2-4-9(5-3-1)11-10(6-13-15-11)16-8-12-7-14-16/h1-8H,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANCTKSZNAKJRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Modular Synthesis of 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole

Executive Summary & Strategic Analysis

Target Molecule: 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole Molecular Formula: C₁₁H₉N₅ Class: Bi-heterocyclic Azole Hybrid[1]

The synthesis of This compound represents a classic challenge in heterocyclic chemistry: linking two nitrogen-rich aromatic rings with high regioselectivity. This scaffold combines the pharmacophoric properties of the pyrazole (kinase inhibition, anti-inflammatory) with the metabolic stability and hydrogen-bond accepting capability of the 1,2,4-triazole.

Retrosynthetic Logic

The primary synthetic challenge is the formation of the C(sp²)–N(sp²) bond between the C4 position of the pyrazole and the N1 position of the triazole. While linear ring-closure methods exist (e.g., reacting 4-aminopyrazole with formamide), they often suffer from harsh conditions and poor atom economy.

Therefore, this guide prioritizes a Convergent Modular Strategy using Copper-Catalyzed Cross-Coupling (Ullmann-Goldberg type). This approach allows for the independent optimization of both rings before linkage.

Key Strategic Disconnections:

-

C–N Bond Formation: Cu-catalyzed coupling of 4-iodo-3-phenylpyrazole and 1,2,4-triazole.

-

Regiocontrol: Protection of the pyrazole N1-H is strictly required to prevent self-arylation or polymerization.

-

Core Construction: Synthesis of the 3-phenylpyrazole core via hydrazine condensation.

Synthetic Pathway Visualization

The following diagram outlines the optimized workflow, moving from raw materials to the final deprotected target.

Caption: Step-wise convergent synthesis illustrating the protection strategy and C-N coupling logic.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Phenyl-1H-pyrazole

This step constructs the primary heterocycle using a modified Vilsmeier-Haack-type approach followed by hydrazine cyclization.

-

Reagents: Acetophenone (10 mmol), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 12 mmol), Hydrazine hydrate (15 mmol), Ethanol.

-

Procedure:

-

Reflux acetophenone and DMF-DMA neat or in toluene for 6–8 hours. Monitor the disappearance of acetophenone by TLC. This yields the intermediate enaminone (3-(dimethylamino)-1-phenylprop-2-en-1-one).

-

Evaporate volatiles. Dissolve the crude enaminone in Ethanol (20 mL).

-

Add Hydrazine hydrate dropwise at 0°C.

-

Reflux for 3 hours.

-

Workup: Cool to room temperature. The product often precipitates. If not, concentrate and recrystallize from ethanol/water.

-

-

Checkpoint: ¹H NMR should show a characteristic doublet for the C4/C5 protons if unsubstituted, or a specific pattern for the 3-phenyl substitution.

Step 2: Regioselective Iodination (C4 Functionalization)

Electrophilic aromatic substitution on pyrazoles occurs preferentially at the C4 position due to the electron-rich nature of the ring.

-

Reagents: 3-Phenyl-1H-pyrazole (from Step 1), N-Iodosuccinimide (NIS), Acetonitrile (ACN).

-

Procedure:

-

Dissolve 3-phenyl-1H-pyrazole (1.0 eq) in ACN.

-

Add NIS (1.1 eq) portion-wise at room temperature.

-

Stir for 2–4 hours.

-

Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove excess iodine). Extract with EtOAc. Wash with brine, dry over Na₂SO₄.

-

-

Why NIS? NIS is superior to I₂/base as it avoids the formation of poly-iodinated byproducts and provides a cleaner workup.

Step 3: N-Protection (The "THP" Strategy)

Critical: The Ullmann coupling requires a base (K₃PO₄). An unprotected pyrazole (pKa ~14) will deprotonate and poison the catalyst or compete as a nucleophile. We use the Tetrahydropyranyl (THP) group for its stability to base and ease of removal.

-

Reagents: 4-iodo-3-phenyl-1H-pyrazole, 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (p-TsOH, cat.), DCM.

-

Procedure:

-

Dissolve the iodopyrazole in dry DCM.

-

Add DHP (1.5 eq) and catalytic p-TsOH (5 mol%).

-

Stir at RT for 4 hours.

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

-

Note: This produces a mixture of N1 and N2 regioisomers. For the purpose of C4-coupling, separation is often unnecessary as both isomers react similarly at C4, and the protecting group is removed later. However, separation facilitates clearer NMR monitoring.

Step 4: Copper-Catalyzed C–N Bond Formation (Ullmann Coupling)

This is the pivotal step. We utilize a ligand-accelerated system to couple the electron-poor triazole to the hindered pyrazole iodide.

-

Reagents:

-

Substrate: N-THP-4-iodo-3-phenylpyrazole (1.0 eq)

-

Nucleophile: 1H-1,2,4-Triazole (1.5 eq)

-

Catalyst: CuI (10 mol%)

-

Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (20 mol%) or 1,10-Phenanthroline.

-

Base: K₃PO₄ (2.0 eq) or Cs₂CO₃.

-

Solvent: 1,4-Dioxane or DMF (dry, degassed).

-

-

Procedure:

-

Charge a flame-dried Schlenk tube with CuI, Base, and Triazole.

-

Evacuate and backfill with Argon (3x).

-

Add the Iodopyrazole, Ligand, and Solvent under Argon flow.

-

Seal and heat to 110°C for 16–24 hours.

-

Workup: Filter through a celite pad (eluting with EtOAc). Concentrate and purify via silica gel chromatography (DCM/MeOH gradient).

-

-

Mechanism: The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle involving oxidative addition of the aryl iodide and reductive elimination of the C-N bond.

Step 5: Deprotection

-

Reagents: HCl (4M in Dioxane) or TFA/DCM.

-

Procedure: Stir the coupled product in acidic media at RT for 2 hours. Neutralize with NaHCO₃, extract, and recrystallize.

Characterization & Validation

To validate the structure, you must distinguish between the target N1-linkage and the possible (but less likely) N4-linkage (symmetric triazole attachment).

Data Summary Table

| Technique | Parameter | Expected Observation / Value |

| ¹H NMR | Pyrazole-H (C5) | Singlet, ~8.3–8.6 ppm (Deshielded by triazole).[1] |

| ¹H NMR | Triazole-H (C3, C5) | Two distinct singlets: ~8.2 ppm and ~9.1 ppm. |

| ¹H NMR | Phenyl Group | Multiplet, 7.3–7.8 ppm (5 protons). |

| ¹H NMR | NH Proton | Broad singlet, >12 ppm (D₂O exchangeable). |

| ¹³C NMR | C-N Junction | Look for the quaternary carbon at Pyrazole C4 (~115–120 ppm). |

| HRMS | Molecular Ion | [M+H]⁺ calc. for C₁₁H₁₀N₅: ~212.0936. |

| IR | N-H Stretch | ~3200–3400 cm⁻¹ (Broad). |

Structural Logic (NMR)

In the 1H-1,2,4-triazole moiety attached at N1:

-

The protons at C3 and C5 are chemically non-equivalent. You will see two signals in the aromatic region for the triazole ring.

-

If the attachment were at N4 (forming a symmetric 4-substituted triazole), the C3 and C5 protons would be equivalent, appearing as one singlet (integral = 2H).

-

Observation of two triazole singlets confirms the correct N1-C4 connectivity.

Mechanistic Insight: The Ullmann Cycle

Understanding the catalytic cycle aids in troubleshooting low yields.

Caption: Simplified catalytic cycle. The formation of the Cu-Triazole species is fast; oxidative addition of the hindered pyrazole iodide is often the rate-determining step.

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Conversion | Catalyst Poisoning | Ensure effective degassing (O₂ removal). Increase ligand loading to stabilize Cu species. |

| Homocoupling | Pyrazole Dimerization | Ensure complete consumption of starting iodide. Verify inert atmosphere. |

| Regioisomers | Triazole Ambiguity | 1,2,4-triazole can couple at N1 or N2. N1 is thermodynamically favored and usually the major product. Sterics at Pyrazole C4 also favor the linear N1-linkage. |

| Poor Solubility | Triazole Aggregation | Use DMF or DMSO as solvent.[1] Increase temperature to 120°C if substrates are stable. |

References

-

Antilla, J. C., & Buchwald, S. L. (2001).[2] Copper-Catalyzed Coupling of Aryl Boronic Acids and Amines.[3][4][5] Organic Letters, 3(13), 2077–2079. Link

- Li, X., Yang, D., & Wang, H. (2020). Recent Advances in Copper-Catalyzed C-N Bond Formation. Organic Chemistry Frontiers. (General methodology reference for Ullmann-type couplings).

- Larsen, R. D. (2001). Practical Applications of the Vilsmeier-Haack Reaction. In Organic Reactions. Wiley. (Reference for Pyrazole Core Synthesis).

-

Ye, X., et al. (2012).[2][6] Copper-catalyzed N-arylation of 1,2,4-triazoles with aryl iodides. Tetrahedron Letters, 53(37), 4917-4919. (Specific protocol for Triazole-Aryl coupling).

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Chan-Lam Coupling [organic-chemistry.org]

- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 6. Ullmann Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole

Foreword

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. The fusion of pyrazole and triazole rings, as seen in 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole, represents a scaffold of significant interest due to the broad spectrum of biological activities associated with these individual moieties.[1][2][3] Accurate and comprehensive structural elucidation is the cornerstone of any research and development effort. This guide provides a detailed technical overview of the spectroscopic characterization of this compound, offering field-proven insights and methodologies for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of causality, ensuring that each analytical step is not just a procedure, but a logical inquiry into the molecule's structure.

Molecular Structure and Synthetic Context

The target molecule, this compound, possesses a molecular formula of C₁₁H₉N₅ and a molecular weight of approximately 211.22 g/mol .[4] Its structure is characterized by a central pyrazole ring substituted with a phenyl group at the 3-position and a 1,2,4-triazole ring at the 4-position.

Caption: Molecular structure of this compound.

Understanding the synthetic pathway is crucial for anticipating potential impurities that could manifest in spectroscopic data. The synthesis of such linked heteroaromatic systems often involves multi-step processes, including cycloaddition reactions to form the triazole ring.[3][5] Awareness of starting materials and possible side-products informs a more critical interpretation of the resulting spectra.

Spectroscopic Characterization Workflow

A robust analytical workflow is essential for unambiguous structure confirmation. The process outlined below ensures that data from orthogonal techniques are used to build a cohesive and self-validating structural picture.

Caption: Workflow for the spectroscopic characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Rationale for Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended over chloroform (CDCl₃) because it is an excellent solvent for this class of compounds and, crucially, allows for the observation of the exchangeable pyrazole N-H proton.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals are detailed below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenyl-H (ortho, meta, para) | 7.30 - 7.80 | Multiplet (m) | The five protons of the phenyl ring will appear as a complex multiplet. |

| Pyrazole C5-H | ~8.0 - 8.5 | Singlet (s) | This proton is on the pyrazole ring, adjacent to the phenyl-substituted carbon. |

| Triazole C3-H & C5-H | ~8.6 and ~9.2 | Two Singlets (s) | The two protons on the triazole ring are in distinct electronic environments and will appear as sharp singlets. Similar compounds show triazole protons in this downfield region.[1] |

| Pyrazole N1-H | > 12.0 | Broad Singlet (br s) | This acidic proton will be significantly downfield and will exhibit broadening. It will disappear upon addition of a drop of D₂O. |

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Phenyl C (para, ortho, meta) | 125.0 - 130.0 | Signals for the five CH carbons of the phenyl ring. |

| Phenyl C (ipso) | ~131.0 | The quaternary carbon of the phenyl ring attached to the pyrazole. |

| Pyrazole C4 | ~110.0 - 115.0 | The carbon atom linking the pyrazole and triazole rings. |

| Pyrazole C5 | ~135.0 - 140.0 | The CH carbon of the pyrazole ring. |

| Pyrazole C3 | ~148.0 - 152.0 | The carbon bearing the phenyl group. |

| Triazole C3 & C5 | ~145.0 and ~153.0 | The two CH carbons of the triazole ring. Their exact assignment can be confirmed with 2D NMR. Similar triazole carbons are seen in this region.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Rationale for Experimental Choices: The Attenuated Total Reflectance (ATR) technique is a modern, simple alternative to traditional KBr pellets for solid samples, requiring minimal sample preparation and providing high-quality spectra.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3300 | N-H Stretch | Pyrazole N-H group (often broad) |

| 3000 - 3100 | C-H Stretch | Aromatic C-H (phenyl, pyrazole, triazole) |

| 1500 - 1600 | C=N and C=C Stretch | Aromatic and heteroaromatic ring systems |

| 1300 - 1400 | C-N Stretch | C-N bonds within the heterocyclic rings.[1] |

| 690 - 900 | C-H Bend (out-of-plane) | Aromatic substitution patterns |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, with high resolution, the elemental composition of the compound.

Rationale for Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, nitrogen-rich molecule, minimizing fragmentation and clearly showing the molecular ion. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula, a requirement for publication and patent applications.

| m/z Value | Ion | Notes |

| 212.0931 | [M+H]⁺ | The protonated molecular ion, expected as the base peak in ESI positive mode. |

| 211.0858 | [M]⁺ | The molecular ion. The calculated exact mass is 211.08579531 Da.[4] |

| 183.0805 | [M-N₂]⁺ | A common fragmentation pattern for triazoles is the loss of a neutral nitrogen molecule (28 Da). |

Appendix: Experimental Protocols

A.1. NMR Spectroscopy Protocol

-

Sample Preparation: Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and vortex until the sample is fully dissolved. Gentle heating may be applied if necessary.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at 298 K.[7]

-

D₂O Exchange: After initial ¹H NMR acquisition, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum to confirm the N-H proton signal.

A.2. IR Spectroscopy Protocol (ATR)

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[7]

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

A.3. High-Resolution Mass Spectrometry (HRMS) Protocol (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

-

Ionization: Use positive ion mode with typical ESI source parameters (e.g., capillary voltage ~3.5 kV, drying gas temperature ~300 °C).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500) using a high-resolution mass analyzer (e.g., TOF or Orbitrap).

References

-

Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Available at: [Link]

-

Reddy, C. S., & Nagaraj, A. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065. Available at: [Link]

-

Al-Salami, B. K., & Al-Jibouri, M. N. (2018). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Physics: Conference Series, 1003, 012053. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for a related triazole synthesis. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Zhang, S., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 11, 1187129. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

Sources

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. ripublication.com [ripublication.com]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. This compound | C11H9N5 | CID 2764812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. rsc.org [rsc.org]

A Senior Application Scientist's Guide to the Preliminary Biological Screening of Novel Pyrazole-Triazole Compounds

Introduction: Unveiling the Therapeutic Potential of Pyrazole-Triazole Hybrids

The fusion of pyrazole and triazole rings into a single molecular entity has emerged as a compelling strategy in medicinal chemistry. This heterocyclic amalgamation creates a unique scaffold with a rich three-dimensional architecture, prime for interacting with diverse biological targets. Pyrazole moieties are well-established pharmacophores, present in a range of approved drugs, while triazoles are recognized for their metabolic stability and broad-spectrum biological activities. The resulting hybrid compounds, therefore, represent a promising frontier for the discovery of novel therapeutic agents.

This technical guide provides a comprehensive framework for the preliminary biological screening of newly synthesized pyrazole-triazole compounds. Moving beyond a mere recitation of protocols, this document delves into the causal logic behind experimental choices, empowering researchers to design and execute a robust and insightful preliminary screening cascade. Our approach is grounded in the principles of scientific integrity, ensuring that each step is part of a self-validating system to generate reliable and reproducible data.

Chapter 1: The Initial Gateway - General Cytotoxicity Assessment

Before embarking on specific bioassays, a fundamental understanding of a compound's general toxicity is paramount. This initial screen acts as a crucial filter, identifying compounds with overt cytotoxicity at an early stage and providing a preliminary indication of the therapeutic window. The Brine Shrimp Lethality Assay (BSLA) is a cost-effective, rapid, and straightforward method for this purpose.[1][2]

The Brine Shrimp Lethality Assay (BSLA): A Surrogate for Toxicity

The BSLA utilizes Artemia salina nauplii (brine shrimp larvae) as a model organism to assess the toxicity of chemical compounds.[1][3] The principle is straightforward: the concentration of a compound that is lethal to 50% of the brine shrimp population (LC50) is determined after a 24-hour exposure period. A lower LC50 value indicates higher toxicity. This assay provides a preliminary indication of a compound's potential cytotoxic effects.[2]

-

Hatching of Brine Shrimp Cysts:

-

Add sea salt to distilled water to prepare artificial seawater (approximately 38 g/L) and adjust the pH to 8.5.

-

Place the artificial seawater in a hatching tank with a partition.

-

Add Artemia salina cysts to one side of the tank and illuminate it, keeping the other side dark.

-

Aerate the illuminated side. After 24-48 hours, the phototropic nauplii will swim towards the light source and can be collected from the illuminated side.[3][4]

-

-

Preparation of Test Solutions:

-

Prepare a stock solution of the test pyrazole-triazole compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1000, 500, 250, 100, 50, 25, 10 µg/mL).[2]

-

-

Assay Procedure:

-

In a 24-well plate or small test tubes, add a defined volume of artificial seawater.

-

Add the test compound solution to each well to achieve the desired final concentrations.

-

Transfer a specific number of nauplii (typically 10-15) into each well.[4]

-

Include a negative control (seawater with DMSO) and a positive control (e.g., potassium dichromate).[3]

-

Incubate the plates under illumination for 24 hours.

-

-

Data Analysis:

-

After 24 hours, count the number of dead nauplii in each well.

-

Calculate the percentage of mortality for each concentration.

-

Determine the LC50 value by plotting the percentage of mortality against the logarithm of the concentration and performing a probit analysis.

-

Workflow for Brine Shrimp Lethality Assay

Caption: Workflow of the Brine Shrimp Lethality Assay.

Chapter 2: Probing Antimicrobial Potential

The prevalence of drug-resistant microbial infections necessitates the continuous search for new antimicrobial agents. Pyrazole and triazole derivatives have historically shown significant promise in this area.[5][6][7] A preliminary antimicrobial screen is, therefore, a logical and critical step in evaluating novel pyrazole-triazole compounds.

Initial Screening: The Agar Well Diffusion Method

The agar well diffusion method is a widely used qualitative technique to screen for antimicrobial activity.[8][9] It provides a visual indication of a compound's ability to inhibit microbial growth, observed as a zone of inhibition around a well containing the test compound.

-

Preparation of Microbial Inoculum:

-

Culture the selected bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and Candida albicans (fungus)) in appropriate broth media to achieve a standardized turbidity (e.g., 0.5 McFarland standard).[9][10]

-

-

Assay Procedure:

-

Pour sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

-

Evenly spread the microbial inoculum over the surface of the agar plates.

-

Create wells of a specific diameter (e.g., 6-8 mm) in the agar using a sterile cork borer.

-

Add a defined volume of the test compound solution (at a specific concentration, e.g., 1 mg/mL) into each well.[11]

-

Include a negative control (solvent) and a positive control (a standard antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for fungi).[8]

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

-

Data Analysis:

-

Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

-

Quantitative Assessment: Minimum Inhibitory Concentration (MIC)

Following a positive result in the agar well diffusion assay, a quantitative measure of antimicrobial activity is necessary. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a standard technique for determining MIC values.[12]

-

Preparation:

-

In a 96-well microtiter plate, add a specific volume of sterile Mueller-Hinton broth to each well.

-

Prepare serial two-fold dilutions of the test compound directly in the microtiter plate.

-

-

Inoculation:

-

Add a standardized microbial inoculum to each well.

-

-

Incubation and Analysis:

-

Incubate the plate under the same conditions as the agar diffusion assay.

-

The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

-

Antimicrobial Screening Workflow

Caption: Mechanism of free radical scavenging by an antioxidant.

Chapter 5: The Role of In Silico Screening

In parallel with in vitro assays, in silico methods such as molecular docking can provide valuable insights into the potential mechanisms of action of the synthesized compounds. [13]Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity and the visualization of interactions at the molecular level. [5][6]

Molecular Docking: Predicting Binding Interactions

Molecular docking studies can be performed against known biological targets relevant to the observed activities (e.g., bacterial DNA gyrase for antibacterial activity, or specific kinases for anticancer activity). [5][14]This computational approach can help in:

-

Rationalizing the results of in vitro screening.

-

Identifying potential molecular targets for active compounds.

-

Guiding the design of more potent analogues in subsequent optimization studies.

Conclusion: A Strategic Approach to Early-Stage Drug Discovery

The preliminary biological screening of novel pyrazole-triazole compounds is a multifaceted process that requires a logical and systematic approach. By integrating general cytotoxicity assays with specific screens for antimicrobial, anticancer, and antioxidant activities, researchers can efficiently identify promising lead compounds for further development. The judicious application of in silico methods can further enhance this process by providing mechanistic insights and guiding future synthetic efforts. This comprehensive guide provides the foundational knowledge and practical protocols to empower researchers in their quest to unlock the therapeutic potential of this exciting class of heterocyclic compounds.

References

-

Exploring the Antimicrobial Potential of Novel 1,2,4-Triazole Conjugates with Pyrazole: Synthesis, Biological Activity and In Silico Docking. PubMed. [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]

-

Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. ResearchGate. [Link]

-

Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. Der Pharma Chemica. [Link]

-

DPPH and ABTS assay antioxidant activity of synthesized compounds. ResearchGate. [Link]

-

Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. PMC. [Link]

-

Brine shrimp lethality assay. Bio-protocol. [Link]

-

Synthesis and Antimicrobial Evaluation of Novel Triazole Based Pyrazole Derivatives. International Journal of Environmental Sciences. [Link]

-

Evaluation of Toxicity with Brine Shrimp Assay. PMC. [Link]

-

In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. [Link]

-

In vitro cytotoxic activities of the novel derivatives (7, 8, 11, 15,... ResearchGate. [Link]

-

Novel pyrazole-coumarin-linked 1,2,3-triazole conjugates: Synthesis, biological evaluation and molecular docking study. ResearchGate. [Link]

-

Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids. ACS Omega. [Link]

-

Brine shrimp lethality assay. Semantic Scholar. [Link]

-

Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. MDPI. [Link]

-

Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC. [Link]

-

1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. TSI Journals. [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

-

Is there any protocol to investigate Brine shrimp lethality test using microtiter plate?. ResearchGate. [Link]

-

In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC. [Link]

-

Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PMC. [Link]

-

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC. [Link]

-

Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents. PMC. [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]

-

Brine Shrimp (Artemia salina Leach.) Lethality Test of Ethanolic Extract from Green Betel (Piper betle Linn). Open Access Macedonian Journal of Medical Sciences. [Link]

-

Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. oamjms.eu [oamjms.eu]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Evaluation of Toxicity with Brine Shrimp Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Antimicrobial Potential of Novel 1,2,4-Triazole Conjugates with Pyrazole: Synthesis, Biological Activity and In Silico Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. theaspd.com [theaspd.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. tsijournals.com [tsijournals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Microwave-Assisted Synthesis for Triazole Production

Introduction: A New Paradigm in Heterocyclic Synthesis

Triazoles, five-membered heterocyclic compounds existing as 1,2,3- or 1,2,4-isomers, represent a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Their unique structural features enable them to act as key pharmacophores in a wide array of therapeutic agents, including antifungal (Fluconazole), antiviral (Ribavirin), and anticancer drugs.[3][4] The ongoing demand for novel triazole derivatives has driven the need for more efficient, rapid, and sustainable synthetic methodologies.[2]

Conventional synthesis of these scaffolds often involves lengthy reaction times, high temperatures using traditional heating methods (oil baths, heating mantles), and sometimes results in low yields and by-product formation.[1][5] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[5] By utilizing microwave energy, chemists can achieve dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving yields and product purity.[4][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the fundamental principles of microwave heating and delivers field-proven, step-by-step protocols for the synthesis of both 1,2,3- and 1,2,4-triazoles using dedicated microwave reactor systems.

The Engine of Acceleration: Understanding Microwave Heating

Unlike conventional conductive heating where heat is transferred slowly from an external source through the vessel walls, microwave synthesis employs a fundamentally different heating mechanism.[5][7] This leads to rapid, uniform, and selective heating of the reaction mixture.[5][8] The primary mechanisms responsible are dipolar polarization and ionic conduction.[7][9][10]

-

Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent or reagents, possess a dipole moment. When subjected to the high-frequency oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[10] This constant and rapid reorientation creates intense molecular friction, which translates directly into thermal energy, heating the bulk of the solution volumetrically and simultaneously.[7][9]

-

Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these moving ions generate heat.[7]

This direct coupling of microwave energy with the molecules of the reaction mixture is the source of the technology's primary advantages.[10]

Visualizing the Difference: Conventional vs. Microwave Heating

Caption: Conventional vs. Microwave Heating Mechanisms.

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Heating Mechanism | Conduction/Convection (surface heating) | Dipolar Polarization & Ionic Conduction (volumetric)[7][9] |

| Reaction Time | Hours to days | Seconds to minutes[6] |

| Temperature Profile | Temperature gradient from vessel wall to center | Uniform heating throughout the reaction mixture[8] |

| Yields & Purity | Often lower due to prolonged heating and side reactions | Generally higher yields and purity[5][11] |

| Energy Efficiency | Low; heats the apparatus and surroundings | High; heats only the reaction mixture[6][9] |

| Process Control | Slow response to heating/cooling adjustments | "Instant on/off" precise temperature control[10] |

Protocols for Microwave-Assisted 1,2,3-Triazole Synthesis

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the most prominent method for synthesizing the 1,2,3-triazole core.[6] While the thermal reaction requires harsh conditions and produces a mixture of 1,4- and 1,5-regioisomers, the use of metal catalysts provides exquisite regiochemical control.[12] MAOS is exceptionally effective at accelerating these catalyzed reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the cornerstone of "Click Chemistry," is a highly reliable method that selectively yields 1,4-disubstituted 1,2,3-triazoles .[12][13] The active catalyst is a Cu(I) species, which can be introduced directly or generated in situ from Cu(II) salts using a reducing agent like sodium ascorbate.[12][13] Microwave irradiation dramatically accelerates this transformation.[14][15]

Caption: General workflow for a microwave-assisted CuAAC reaction.

Materials:

-

Terminal Alkyne (1.0 equiv)

-

Organic Azide (1.0-1.2 equiv)

-

Copper(I) Iodide (CuI, 1-5 mol%) OR Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 1-5 mol%) with Sodium Ascorbate (5-10 mol%)

-

Solvent: e.g., DMF/H₂O (1:3), t-BuOH/H₂O (1:1), PEG-400, or neat conditions[14][16]

-

Microwave process vial (appropriate size for the reaction volume) with a stir bar

Procedure:

-

Preparation: To a microwave process vial, add the terminal alkyne (e.g., 1 mmol), the organic azide (e.g., 1.1 mmol), and the chosen solvent (e.g., 4 mL).

-

Catalyst Addition: Add the copper catalyst. If using Cu(II), add the CuSO₄·5H₂O followed by the sodium ascorbate.

-

Sealing: Securely cap the vessel. Caution: Only use vials and caps certified for the specific microwave reactor.[17]

-

Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters. A typical starting point is:

-

Temperature: 100-120 °C

-

Time: 5-15 minutes

-

Power: Dynamic power control to maintain the set temperature

-

-

Cooling: After irradiation is complete, ensure the vessel is cooled to a safe temperature (below 50 °C) using the instrument's compressed air cooling system before removal.[17]

-

Workup: Open the vial carefully in a fume hood. The reaction mixture can be poured into water or crushed ice, and the resulting solid product can be collected by filtration. Alternatively, an appropriate extraction may be performed.[14] The crude product is then purified as necessary (e.g., column chromatography or recrystallization).

| Reaction Example | Heating Method | Catalyst | Time | Yield | Reference |

| Phenylacetylene + Benzyl Azide | Conventional (80°C) | CuI | 8 hours | ~75-85% | [14] |

| Phenylacetylene + Benzyl Azide | Microwave (180 W) | CuI | 12 minutes | 95% | [14] |

| Various Substrates | Conventional | Cu(I) | 4-29 hours | 78-97% | [1] |

| Various Substrates | Microwave | Cu(I) | 10-25 minutes | 90-97% | [1] |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a powerful complement to CuAAC, the Ruthenium-catalyzed reaction (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles .[18][19] This method is particularly valuable as it provides access to the alternative regioisomer, expanding the chemical space available for drug discovery. The most common catalysts are pentamethylcyclopentadienyl ruthenium(II) complexes, such as [CpRuCl(COD)] or {CpRuCl}₄.[19][20][21]

Materials:

-

Terminal or Internal Alkyne (1.0 equiv)

-

Organic Azide (1.0-1.2 equiv)

-

Ruthenium Catalyst: e.g., [CpRuCl(COD)] or {CpRuCl}₄ (1-5 mol%)[19][20]

-

Solvent: Anhydrous, non-protic solvents such as Toluene, Dioxane, or THF[18][21]

-

Microwave process vial (appropriate size) with a stir bar, prepared under an inert atmosphere (N₂ or Ar)

Procedure:

-

Preparation: In a glovebox or under an inert atmosphere, add the alkyne (e.g., 0.5 mmol), azide (e.g., 0.55 mmol), ruthenium catalyst (e.g., 2 mol%), and anhydrous solvent (e.g., 2 mL) to a dry microwave vial.

-

Sealing: Securely cap the vessel under an inert atmosphere.

-

Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters. RuAAC reactions often require slightly higher temperatures.

-

Cooling: Allow the vessel to cool to below 50 °C before removing it from the reactor.

-

Workup: Open the vial in a fume hood. The solvent is typically removed under reduced pressure, and the resulting residue is purified by column chromatography to isolate the 1,5-disubstituted triazole product.

| Reaction Condition | Conventional Heating | Microwave Heating | Reference |

| Reaction Time | Several hours | 10-30 minutes | [12][20] |

| Efficiency | Catalyst may decompose over longer heating periods | Rapid heating minimizes catalyst decomposition and dimer formation | [20] |

| Yield | Good | Often comparable or higher | [18] |

Protocol for Microwave-Assisted 1,2,4-Triazole Synthesis

Microwave irradiation is also highly effective for the synthesis of 1,2,4-triazoles. One efficient, catalyst-free method involves the condensation of hydrazines with formamide.[22]

Materials:

-

Hydrazine derivative (e.g., benzhydrazide) (1.0 equiv)

-

Formamide (used as reagent and solvent, ~20 equiv)

-

Microwave process vial with a stir bar

Procedure:

-

Preparation: In a microwave vial, combine the hydrazine derivative (e.g., 1 mmol) and formamide (20 mmol).

-

Sealing: Securely cap the vessel.

-

Microwave Irradiation: Place the vial in the microwave reactor and set the parameters:

-

Cooling: Allow the vessel to cool to a safe temperature before opening.

-

Workup: Pour the reaction mixture into cold water. The precipitated solid product is collected by filtration, washed with water, and dried to afford the 1,2,4-triazole.

| Method | Time | Yield | Reference |

| Conventional Heating | > 4 hours | ~78% | [1] |

| Microwave Irradiation | 10 minutes | 74-81% | [22] |

Essential Safety and Practical Considerations

While MAOS is a powerful tool, its safe and effective implementation requires adherence to strict safety protocols and an understanding of key operational parameters.

-

Use Dedicated Equipment: NEVER use a domestic (kitchen) microwave oven for chemical synthesis. [23][24] Laboratory-grade microwave reactors are engineered with specialized safety features, including high-pressure cavities, accurate temperature and pressure sensors, and emergency venting systems, which are absent in domestic units.[17][23]

-

Vessel Integrity: Always use pressure-rated glass vials and caps supplied by the instrument manufacturer. Inspect vials for cracks or chips before use. Never exceed the recommended reaction volume or the pressure/temperature limits of the vessel.[17][23]

-

Solvent Choice: The efficiency of microwave heating is dependent on the solvent's dielectric properties. Polar solvents (e.g., DMF, DMSO, alcohols, water) absorb microwave energy very efficiently.[9] Non-polar solvents (e.g., hexane, toluene) are poor absorbers and are generally less suitable unless a reactant or catalyst is a strong absorber.[8]

-

Thermal Runaway: Be aware of the potential for highly exothermic reactions. When developing a new protocol, start with small-scale reactions and consider using a multi-stage heating profile to gently approach the target temperature.[20]

-

Safe Handling: Always operate the instrument within a laboratory fume hood.[23] Allow the reaction vessel to cool completely to a safe temperature (e.g., <50 °C) before opening to prevent the violent boiling of the superheated solvent.[17]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the production of triazole-based compounds. By leveraging direct and efficient energy transfer, this technology dramatically reduces reaction times, often improves yields and product purity, and aligns with the principles of green chemistry. The protocols outlined in this guide for the CuAAC, RuAAC, and 1,2,4-triazole syntheses demonstrate the broad applicability and power of MAOS. For researchers in drug discovery and materials science, mastering this technique is a crucial step toward accelerating innovation and developing more sustainable synthetic pathways.

References

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2023).

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.

- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). PMC.

- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing.

- Microwave chemistry. (n.d.). Wikipedia.

- Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innov

- Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. (2015). Thieme Synlett.

- Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.

- Theory of Microwave Heating for Organic Synthesis. (n.d.).

- Recent Advances in Microwave-Assisted Synthesis and Functionalization of 1,2,3- and 1,2,4-triazoles. (2021). Bentham Science Publishers.

- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC.

- Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review. (2025). International Journal of Scientific Development and Research.

- Safety Considerations for Microwave Synthesis. (n.d.).

- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (n.d.).

- Optimization of Triazole Production Through Microwave-Assisted Synthesis. (n.d.). Broad Institute.

- Microwave assisted azide–alkyne cycloaddition reaction using polymer supported Cu(i) as a catalytic species: a solventless approach. (n.d.). RSC Publishing.

- Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. (n.d.). Indian Academy of Sciences.

- Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. (n.d.). Chemical Science Review and Letters.

- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic-Chemistry.org.

- Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). (n.d.). Thieme E-Books.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Click Chemistry Under Microwave or Ultrasound Irradi

- Microwave Synthesis. (n.d.). Organic Chemistry Portal.

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.

- Application Notes and Protocols for Microwave-Assisted Synthesis of Triazoles. (2025). Benchchem.

- Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applic

- Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2020). MDPI.

- Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. (2008). Journal of the American Chemical Society.

Sources

- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Microwave chemistry - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 11. ijrpas.com [ijrpas.com]

- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Click Chemistry [organic-chemistry.org]

- 14. ias.ac.in [ias.ac.in]

- 15. iris.unito.it [iris.unito.it]

- 16. mdpi.com [mdpi.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 20. broadinstitute.org [broadinstitute.org]

- 21. Thieme E-Books [thieme-connect.de]

- 22. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]

- 23. Safety Considerations for Microwave Synthesis [cem.com]

- 24. Microwave Synthesis [organic-chemistry.org]

Application Note: Evaluation of 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole as a PDE4 Inhibitor

Executive Summary

This application note details the protocols for evaluating 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole and its structural derivatives as inhibitors of Phosphodiesterase 4 (PDE4). Pyrazole-triazole hybrids represent a privileged scaffold in medicinal chemistry, designed to occupy the catalytic pocket of PDE4, specifically targeting the anti-inflammatory isoform PDE4B.

This guide provides a validated workflow for:

-

Enzymatic Screening: Using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to determine IC50 values.[1][2]

-

Cellular Validation: Assessing anti-inflammatory potency via LPS-induced TNF-

release in human PBMCs. -

Structural Validation: Understanding the binding mode within the PDE4 active site.[3]

Compound Profile & Mechanism of Action[4]

Chemical Rationale

The subject compound features a 1,2,4-triazole ring linked to a 3-phenyl-pyrazole moiety.

-

Pyrazole Moiety: Acts as a hydrophobic core, often engaging in

- -

Triazole Ring: Serves as a hydrogen bond acceptor/donor system, mimicking the phosphate group of cAMP or interacting with the glutamine switch (Gln369) essential for nucleotide recognition.

-

Solubility: Azole-rich compounds often exhibit limited aqueous solubility; strict adherence to DMSO limits (<1% final) is critical.

Signaling Pathway

PDE4 is the primary enzyme responsible for hydrolyzing cyclic Adenosine Monophosphate (cAMP) in immune cells. Inhibition of PDE4 leads to cAMP accumulation, activation of Protein Kinase A (PKA), and phosphorylation of CREB, which downregulates inflammatory cytokines like TNF-

Figure 1: Mechanism of Action. The inhibitor blocks PDE4-mediated hydrolysis of cAMP, maintaining high intracellular cAMP levels that suppress inflammatory cytokine release.

Protocol A: In Vitro Enzymatic Assay (TR-FRET)

Objective: Determine the IC50 of the test compound against recombinant PDE4B. Method: TR-FRET (e.g., LANCE® or HTRF®). This is a competitive immunoassay between native cAMP (produced by the reaction) and a biotinylated cAMP tracer for binding to a labeled antibody.

Materials

-

Enzyme: Recombinant Human PDE4B (catalytic domain).

-

Substrate: cAMP (500 nM working concentration).

-

Detection: Europium (Eu)-labeled anti-cAMP antibody + ULight™-labeled cAMP tracer.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.05% BSA, 0.01% Tween-20.

-

Compound: this compound (10 mM stock in DMSO).

Workflow Diagram

Figure 2: Enzymatic Inhibition Workflow.

Detailed Procedure

-

Compound Dilution:

-

Prepare a 10-point dose-response curve starting at 100

M (final assay concentration). -

Perform 3-fold serial dilutions in 100% DMSO.

-

Dilute 50x into Assay Buffer to ensure final DMSO is <1%.

-

-

Enzyme Incubation:

-

Dispense 5

L of diluted compound into a 384-well white OptiPlate. -

Add 5

L of PDE4B enzyme (approx. 0.5 ng/well, validate per batch). -

Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

-

-

Substrate Addition:

-

Add 10

L of cAMP substrate solution. -

Incubate for 60 minutes at RT.

-

-

Detection:

-

Add 20

L of Detection Mix (Eu-cAMP Antibody + Biotin-cAMP/Streptavidin-Acceptor). -

Note: The detection mix usually contains EDTA to chelate Mg²⁺ and stop the enzymatic reaction.

-

Incubate for 1 hour.

-

-

Data Analysis:

-

Measure signal ratio (665 nm / 615 nm).

-

Interpretation: High PDE4 activity = Low cAMP = High FRET signal (Tracer binds Ab). Inhibition = High cAMP = Low FRET signal (Unlabeled cAMP competes off Tracer).

-

Fit data to a sigmoidal dose-response equation (4-parameter logistic) to calculate IC50.

-

Protocol B: Cellular Anti-Inflammatory Assay

Objective: Validate the compound's ability to penetrate cell membranes and inhibit LPS-induced TNF-

Materials

-

Cells: Freshly isolated human PBMCs (Ficoll-Paque gradient) or cryopreserved stocks.

-

Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (Final conc. 100 ng/mL).

-

Readout: Human TNF-

ELISA Kit. -

Reference Control: Rolipram (Standard PDE4 inhibitor).[2]

Procedure

-

Seeding:

-

Resuspend PBMCs in RPMI-1640 + 10% FBS.

-

Seed 100,000 cells/well in 96-well culture plates.

-

-

Pre-treatment:

-

Add the test compound (triazole-pyrazole) at varying concentrations (e.g., 0.1

M – 10 -

Include Vehicle Control (0.1% DMSO) and Positive Control (Rolipram, 10

M). -

Incubate for 1 hour at 37°C, 5% CO₂.

-

-

Stimulation:

-

Add LPS (100 ng/mL final).

-

Incubate for 18–24 hours .

-

-

Harvest & Analysis:

-

Centrifuge plate (500 x g, 5 min) to pellet cells.

-

Collect cell-free supernatant.

-

Quantify TNF-

via ELISA according to manufacturer instructions.

-

-

Validation Criteria:

-

LPS alone should induce >1000 pg/mL TNF-

. -

Rolipram should inhibit release by >60%.[4]

-

Calculate EC50 for the test compound.

-

Data Summary & Interpretation

| Parameter | Metric | Target Value | Notes |

| Enzymatic Potency | IC50 (PDE4B) | < 1 | Values >10 |

| Selectivity | Ratio (PDE4D/PDE4B) | > 10-fold | PDE4D inhibition is linked to emesis; B-selectivity is preferred. |

| Cellular Potency | EC50 (TNF- | < 5 | Should correlate with enzymatic IC50; if EC50 >> IC50, suspect permeability issues. |

| Cytotoxicity | CC50 (MTT Assay) | > 50 | Ensure TNF- |

Troubleshooting & Optimization

Solubility Issues

The pyrazole-triazole scaffold is planar and lipophilic.

-

Symptom: Precipitation in assay buffer or "flat" dose-response curves.

-

Solution: Ensure intermediate dilutions are performed in buffer containing 0.1% Pluronic F-127 to prevent sticking to plasticware. Do not exceed 1% DMSO in the final enzymatic assay.[2][5]

Selectivity (The Emesis Factor)

PDE4 inhibitors (like Roflumilast) often cause nausea due to PDE4D inhibition in the brainstem.

-

Recommendation: Once PDE4B activity is confirmed, run a counter-screen against PDE4D. A high-quality candidate will show lower affinity for PDE4D (higher IC50) compared to PDE4B.

Structural Docking Insight

To optimize the scaffold:

-

The 1,2,4-triazole nitrogen often hydrogen bonds with the invariant Gln369 .

-

The phenyl-pyrazole tail should be oriented towards the hydrophobic clamp (Ile336, Phe340 ).

-

Modification: Adding small polar groups (e.g., -NH2, -OH) to the phenyl ring may improve water solubility without sacrificing the hydrophobic fit.

References

-

BPS Bioscience. (n.d.). PDE4D7 TR-FRET Assay Kit Protocol. Retrieved from [Link]

-

Li, Y. S., et al. (2016). Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Jin, S. L., & Conti, M. (2002). Induction of the cyclic nucleotide phosphodiesterase PDE4B is essential for LPS-activated TNF-alpha responses. PNAS.

-

Manning, C. D., et al. (1999). Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors. British Journal of Pharmacology.

Sources

Evaluation of Antifungal Efficacy and Mechanism of Action for Pyrazole-Triazole Conjugates

[1]

Abstract

Objective: To provide a standardized, reproducible framework for evaluating the antifungal pharmacodynamics and mechanism of action (MoA) of novel pyrazole-triazole hybrid compounds. Scope: This guide covers compound handling, CLSI-compliant susceptibility testing (MIC/MFC), time-kill kinetics, and specific mechanistic assays targeting the ergosterol biosynthesis pathway. Target Audience: Medicinal chemists and microbiologists involved in preclinical antifungal drug discovery.

Introduction & Rationale

Pyrazole-triazole hybrids represent a "fourth-generation" azole scaffold designed to overcome resistance mechanisms common in Candida and Aspergillus species. While the triazole moiety typically targets lanosterol 14

Why this protocol? Standard screening often yields false positives due to solvent effects or poor inoculum standardization. This guide integrates CLSI M27 (Yeasts) and M38 (Molds) standards with specific mechanistic assays to distinguish between fungistatic (growth-inhibiting) and fungicidal (killing) activity, and to verify the molecular target.

Experimental Workflow

The following diagram outlines the logical progression from compound preparation to mechanistic validation.

Figure 1: Logical workflow for evaluating antifungal candidates, moving from phenotypic screening to target validation.

Materials & Reagents

Core Reagents[2]

-

Solvent: Dimethyl sulfoxide (DMSO), sterile filtered (Sigma-Aldrich).

-

Culture Media:

-

RPMI 1640: With L-glutamine, without bicarbonate.

-

Buffer: MOPS (3-(N-morpholino)propanesulfonic acid), adjusted to pH 7.0. Critical for azole stability.

-

Solid Media: Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA).

-

-

Reference Drugs: Fluconazole (Standard Azole), Amphotericin B (Polyene control).

-

Detection: Resazurin dye (0.01%) (Optional for colorimetric endpoint).

Reference Strains (QC)

Use ATCC strains to validate assay performance:

-

Candida albicans ATCC 90028 (Susceptible control)

-

Candida glabrata ATCC 90030 (Azole-resistant control)

-

Aspergillus fumigatus ATCC 204305

Protocol 1: Compound Preparation

Objective: To create stable stock solutions without precipitating the hydrophobic pyrazole-triazole core.

-

Weighing: Weigh 1-2 mg of the compound into a sterile microcentrifuge tube.

-

Solubilization: Dissolve in 100% DMSO to achieve a Stock Concentration of 1024 µg/mL .

-

Note: If the compound is highly lipophilic (common with pyrazoles), vortex for 2 mins or sonicate for 30 seconds.

-

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute stock 1:100 in RPMI 1640 to get a starting test concentration (usually 10.24 µg/mL or higher depending on potency).

-

Validation: Ensure final DMSO concentration in the assay well is < 1% to prevent solvent toxicity from inhibiting fungal growth.

-

Protocol 2: MIC Determination (CLSI M27)

Objective: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration causing significant growth inhibition (50% or 90%).

Step-by-Step Methodology

-

Inoculum Preparation:

-

Plate Setup (96-well round bottom):

-

Columns 1-10: Add 100 µL of serial 2-fold dilutions of the pyrazole-triazole compound (Range: 64 µg/mL to 0.125 µg/mL).

-

Column 11 (Growth Control): 100 µL RPMI + 100 µL Inoculum (No drug).

-

Column 12 (Sterility Control): 200 µL RPMI only.

-

-

Inoculation: Add 100 µL of the diluted inoculum to columns 1-11.

-

Incubation: Incubate at 35°C for 24h and 48h .

-

Reading:

-

Visual: Score turbidity (0 = clear, 4 = opaque).

-

Spectrophotometric: Read OD at 530 nm.

-

Endpoint: MIC is the lowest concentration with 50% inhibition (IC50) compared to the growth control (for azoles).

-

Protocol 3: Mechanism of Action - Ergosterol Quantitation

Objective: To confirm if the pyrazole-triazole compound inhibits CYP51 by measuring the depletion of ergosterol in the fungal membrane.

Rationale

If the compound targets CYP51, ergosterol levels will drop, and methylated sterol precursors (like lanosterol) will accumulate.[5]

Methodology

-

Treatment: Inoculate C. albicans (

CFU/mL) in 50 mL RPMI containing the test compound at MIC, MIC/2, and MIC/4 . Include a Fluconazole control and a Growth control (DMSO only). Incubate for 16-24h. -

Harvest: Centrifuge (3000 rpm, 5 min) and wash pellets with sterile distilled water. Weigh the wet pellet.

-

Saponification (Lysis):

-

Resuspend pellet in 3 mL of 25% alcoholic KOH (25g KOH + 35mL water, diluted to 100mL with Ethanol).

-

Vortex for 1 min.

-

Incubate at 85°C for 1 hour in a water bath.

-

-

Extraction:

-

Quantification (UV Spectroscopy):

-

Transfer the upper n-heptane layer to a quartz cuvette.

-

Scan absorbance between 230 nm and 300 nm .

-

Key Peaks: Ergosterol shows a characteristic four-peak curve. Measure absorbance at 281.5 nm .

-

-

Calculation:

Where 290 is the E value for crystalline ergosterol and F is the dilution factor.

MOA Visualization

Figure 2: The ergosterol biosynthesis pathway showing the specific inhibition target (CYP51) of azole compounds.

Protocol 4: Sorbitol Protection Assay

Objective: To distinguish between cell wall inhibitors and cell membrane inhibitors.

Principle

Sorbitol acts as an osmotic protectant.[3][7]

-

Cell Wall Inhibitors: MIC increases significantly in the presence of sorbitol (cells survive despite wall damage).

-

Membrane Inhibitors (Azoles): MIC remains unchanged (sorbitol cannot protect against membrane leakage).

Methodology

-

Preparation: Prepare two sets of 96-well plates.

-

Set A: Standard RPMI 1640.

-

Set B: RPMI 1640 supplemented with 0.8 M Sorbitol .

-

-

Procedure: Perform the standard MIC protocol (Protocol 2) on both plates simultaneously using the same inoculum.

-

Interpretation:

-

If

(e.g., 4-8 fold increase) -

If

-

Data Presentation & Analysis

Report your findings using the following table structure to ensure clarity and comparability.

Table 1: Antifungal Susceptibility Profile (Template)

| Compound ID | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | A. fumigatus MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |

| PT-01 | 0.25 | 1.0 | 2.0 | 0.5 | 2 (Fungicidal) |

| PT-02 | 0.50 | 4.0 | >64 | 2.0 | 4 (Fungistatic) |

| Fluconazole | 0.50 | 32.0 | >64 | >64 | >128 |

-

Fungicidal: MFC/MIC ratio

. -

Fungistatic: MFC/MIC ratio

.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2017).[8] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). [Link]

-

Arthington-Skaggs, B. A., et al. (1999). Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome.[6] Antimicrobial Agents and Chemotherapy.[8][9][10][11] [Link]

-

Larsen, B., et al. (2018). Sorbitol Protection Assay Provides Insight into Antifungal Mechanisms of Boron Compounds against Candida albicans and Candida glabrata. [Link]

-

Zhang, S., et al. (2022).[9] Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules.[1][3][4][9][12][13] [Link]

Sources

- 1. Synthesis and antifungal evaluation of novel triazole derivatives bearing a pyrazole-methoxyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mushare.marian.edu [mushare.marian.edu]

- 3. japsonline.com [japsonline.com]

- 4. New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. testinglab.com [testinglab.com]

- 12. In vitro anti-yeast activity, kinetics and mechanism of action of essential oils from two cameroonian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

common byproducts in the synthesis of phenyl-pyrazolyl-triazoles

This guide serves as a specialized technical support resource for researchers synthesizing phenyl-pyrazolyl-triazole scaffolds. It addresses the specific chemical bottlenecks, byproduct profiles, and purification challenges inherent to this dual-heterocycle architecture.

Status: Operational | Tier: Advanced Research Support

Diagnostic Overview: The Reaction Landscape

The synthesis of phenyl-pyrazolyl-triazoles typically involves two distinct modular steps, each with its own "failure modes."

-

Knorr Pyrazole Synthesis: Condensation of hydrazines with 1,3-dicarbonyls.[1][2][3]

-

Primary Failure Mode: Regioisomer formation (1,3- vs 1,5-substitution).[4]

-

-

CuAAC (Click Chemistry): Cycloaddition of an alkyne-functionalized pyrazole with an azide (or vice versa).[5]

-

Primary Failure Mode: Oxidative homocoupling (Glaser) and catalyst poisoning.

-

The diagram below maps the critical decision points and potential byproduct pathways.

Figure 1: Reaction network showing the bifurcation points where desired products (Green) diverge from common byproducts (Red).

Troubleshooting Guide (Q&A)

Module A: Pyrazole Ring Formation

Q1: I am observing two spots on TLC with identical mass (LC-MS) after the hydrazine condensation. Which is my target? Diagnosis: You have formed regioisomers (1,3- vs 1,5-disubstituted pyrazoles). This occurs because the hydrazine nitrogen atoms have different nucleophilicities, and the 1,3-dicarbonyl carbons have different electrophilicities.

-

The Mechanism: The initial attack forms a hydrazone. The subsequent cyclization direction depends on solvent and acid catalysis.

-

Corrective Action:

-

To favor 1,5-isomers: Use aprotic solvents (e.g., THF, Ethanol/AcOH mixtures often favor 1,3; pure aprotic conditions can shift this).

-

To favor 1,3-isomers: Use acidic conditions (HCl/Ethanol) which favor the thermodynamic product.

-

Purification: These isomers often have significantly different polarities. Flash chromatography with a gradient of Hexane/EtOAc (starting 95:5) is usually effective.[6]

-

Q2: My reaction stalls at the hydrazone intermediate and does not cyclize. Diagnosis: Steric hindrance (e.g., bulky phenyl groups) or insufficient activation energy.

-

Corrective Action: Add a Lewis acid catalyst such as Yb(OTf)₃ (5-10 mol%) or simply reflux in ethanol with a catalytic amount of acetic acid.

Module B: Triazole "Click" Chemistry (CuAAC)

Q3: I see a non-polar byproduct with a mass exactly double my alkyne starting material minus 2 protons (2M - 2H). Diagnosis: This is the Glaser Coupling product (1,3-diyne).

-

Cause: Presence of Oxygen.[7][8][9] Cu(I) is oxidized to Cu(II) by air, which then mediates the oxidative homocoupling of terminal alkynes.[9]

-

Protocol Fix:

-

Degas solvents rigorously (sparge with Argon for 15 mins) before adding the catalyst.

-

Increase the Sodium Ascorbate loading (up to 5 equivalents relative to Cu) to keep Copper in the +1 oxidation state.

-

Ligand Support: Use TBTA or THPTA ligands to stabilize Cu(I) and protect it from oxidation.

-

Q4: My azide is disappearing, but I am isolating an amine instead of the triazole. Diagnosis: Azide Reduction .

-

Cause: In the presence of excess ascorbate and metal ions, azides can be reduced to primary amines (Staudinger-like reduction or radical mechanisms), especially if the cycloaddition is slow.

-

Protocol Fix:

-

Add the alkyne before the ascorbate.

-

Ensure the alkyne is soluble (use DMSO/t-BuOH mixtures).

-

Lower the ascorbate concentration or switch to CuI/DIPEA in acetonitrile (anhydrous conditions) to avoid the aqueous redox cycle.

-

Data & Analysis: Distinguishing the Isomers

When synthesizing these hybrids, NMR is your primary tool for structure validation. Use this reference table to identify your product vs. byproduct.

| Feature | Target: 1,4-Triazole (CuAAC) | Byproduct: 1,5-Triazole (RuAAC/Thermal) | Byproduct: Glaser Diyne |

| Reaction Condition | Cu(I) Catalyst, Room Temp | Ru(II) Catalyst or High Temp (Thermal) | Aerobic Cu conditions |

| ¹H NMR (Triazole-H) | δ 7.5 – 8.5 ppm (Deshielded) | δ 7.0 – 7.5 ppm (More shielded) | N/A (No triazole proton) |

| ¹³C NMR (CH) | ~120 ppm (C5) | ~133 ppm (C4) | Alkyne carbons (~70-80 ppm) |

| NOE Signal | Strong NOE between Triazole-H and Substituent | Weak/No NOE between Triazole-H and Substituent | N/A |

| Polarity (TLC) | More Polar | Less Polar | Very Non-Polar |

Validated Experimental Protocol

Synthesis of 1-Phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole

Step 1: Pyrazole Formation (Knorr)[1]

-

Dissolve 1.0 eq of 1,3-diketone (e.g., benzoylacetone) in Ethanol (0.5 M).

-

Add 1.1 eq of Phenylhydrazine dropwise at 0°C.

-

Stir at RT for 1 hour, then Reflux for 3 hours.

-

Monitor: TLC should show consumption of diketone.

-

Workup: Evaporate solvent. Redissolve in EtOAc, wash with 1N HCl (removes unreacted hydrazine) and Brine.

-

Purification: Recrystallize from Ethanol to isolate the major regioisomer.

Step 2: Copper-Catalyzed Click Reaction (CuAAC)[10]

-

Reagents: Dissolve Alkyne-pyrazole (1.0 eq) and Phenyl azide (1.1 eq) in t-BuOH:H₂O (1:1) .

-

Catalyst Prep: In a separate vial, mix CuSO₄·5H₂O (5 mol%) and THPTA ligand (10 mol%) in water.

-

Activation: Add Sodium Ascorbate (20 mol%) to the Cu/Ligand solution (solution turns colorless/yellow).

-

Addition: Add the catalyst mixture to the reaction vessel under an Argon blanket.

-

Reaction: Stir at RT for 12 hours.

-

Quench: Add saturated NH₄Cl solution (chelates residual Cu).

-

Isolation: Extract with EtOAc. The product is often a solid that can be filtered directly if water is added.

References

-

Regioselectivity in Pyrazole Synthesis

- Title: Recent Advances in the Synthesis of Pyrazole Deriv

- Source: Molecules (MDPI)

-

URL:[Link]

-

Glaser Coupling in Click Chemistry

- Title: Preventing Alkyne-Alkyne (Glaser)

- Source: ResearchG

-

URL:[Link]

-

Triazole Regioisomer Characterization

-

Synthesis of Triazole-Pyrazole Hybrids

Sources

- 1. mdpi.com [mdpi.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 6. Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Glaser coupling - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 12. researchgate.net [researchgate.net]

troubleshooting inconsistent yields in triazole synthesis

Topic: Troubleshooting Inconsistent Yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Status: Tier 3 Support (Advanced Optimization) Audience: Senior Researchers & Process Chemists

Overview

Inconsistent yields in CuAAC ("Click Chemistry") are rarely due to the intrinsic reactivity of the azide or alkyne. The reaction is thermodynamically driven by the formation of the stable triazole ring (

This guide moves beyond basic "add more copper" advice. We analyze the mechanistic failure points—specifically catalyst oxidation , ligand-substrate mismatch , and non-productive chelation —and provide self-validating protocols to resolve them.

Module 1: Catalyst Integrity & The "Dead" Cycle

The active species in CuAAC is Cu(I) .[1][2][3][4][5] The most common cause of yield inconsistency is the oxidation of Cu(I) to catalytically inactive Cu(II) by dissolved oxygen. This process is accelerated by the very ligands intended to speed up the reaction if the ratio is incorrect.

The Diagnostic Pathway

Use the following logic flow to diagnose the state of your catalyst during a stalled reaction.

Figure 1: Visual diagnostic decision tree for stalled CuAAC reactions. Green/Blue indicates oxidation; Red/Yellow indicates non-productive aggregation.

Root Cause Analysis: Ligand Selection

A common error is using TBTA in highly aqueous environments. TBTA is poorly soluble in water; if it precipitates, the Cu(I) is left "naked" and rapidly oxidizes or disproportionates.

Technical Recommendation:

-

TBTA: Use only for reactions with >50% organic co-solvent (DMSO, DMF, tBuOH).

-